![molecular formula C7H14N2O2 B13997966 1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine is a heterocyclic compound with a unique spirocyclic structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound has a molecular formula of C₇H₁₃NO₂ and a molar mass of 143.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine can be synthesized through several methods. One common synthetic route involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride . The reaction typically requires specific conditions, such as controlled temperature and the presence of a base to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. For instance, as a σ1 receptor ligand, it binds to the σ1 receptor, modulating its activity and influencing various cellular pathways . This interaction can lead to changes in neurotransmitter release, ion channel function, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Piperidone ethylene acetal: A structurally related compound with similar chemical properties.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with comparable applications.
Uniqueness
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a σ1 receptor ligand sets it apart from other similar compounds, making it valuable for research in medicinal chemistry and pharmacology .
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
1,4-dioxa-8-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C7H14N2O2/c8-9-3-1-7(2-4-9)10-5-6-11-7/h1-6,8H2 |
Clé InChI |
JMYGJDAUVORJHP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12OCCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
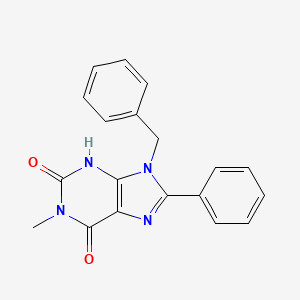

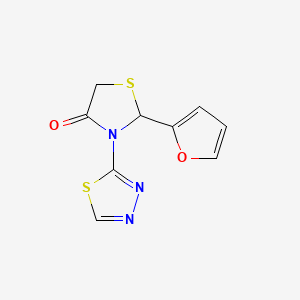
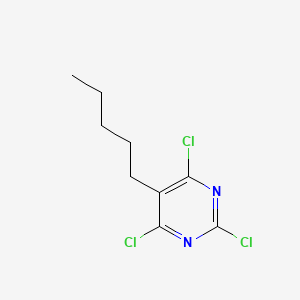
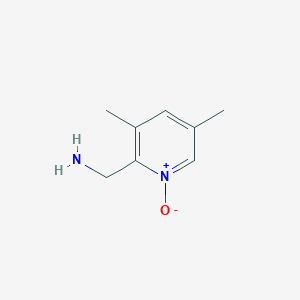

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
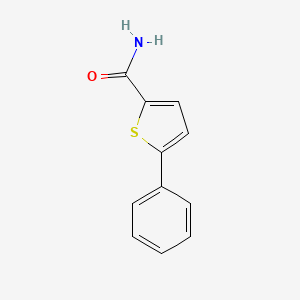
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)

![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
